Dodecylammonium methanearsonate
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Overview
Description
Dodecylammonium methanearsonate is a chemical compound with the molecular formula C12H27N.CH5AsO3. It is a member of the quaternary ammonium compounds, which are known for their surfactant properties. This compound is particularly interesting due to its unique combination of organic and arsenic-containing groups, which gives it distinct chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecylammonium methanearsonate typically involves the reaction of dodecylamine with methanearsonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C12H27N+CH5AsO3→C12H27N.CH5AsO3
The reaction is usually conducted in an aqueous medium, and the pH is carefully controlled to optimize the yield of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, which is then purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions
Dodecylammonium methanearsonate undergoes several types of chemical reactions, including:
Oxidation: The arsenic atom in the compound can undergo oxidation reactions, leading to the formation of higher oxidation states.
Reduction: The compound can also be reduced under specific conditions, affecting the arsenic atom.
Substitution: The dodecylammonium group can be substituted with other functional groups, altering the properties of the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce arsenate derivatives, while reduction reactions can yield arsenite compounds .
Scientific Research Applications
Dodecylammonium methanearsonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dodecylammonium methanearsonate involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the arsenic component can interact with thiol groups in proteins, affecting their function and leading to cellular toxicity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dodecylammonium methanearsonate include other quaternary ammonium compounds such as:
- Dodecyltrimethylammonium bromide
- Hexadecyltrimethylammonium bromide
- Benzalkonium chloride
Uniqueness
What sets this compound apart from these similar compounds is the presence of the arsenic-containing methanearsonate group. This unique feature imparts distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
CAS No. |
53404-47-0 |
---|---|
Molecular Formula |
C13H32AsNO3 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
dodecan-1-amine;methylarsonic acid |
InChI |
InChI=1S/C12H27N.CH5AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3,4)5/h2-13H2,1H3;1H3,(H2,3,4,5) |
InChI Key |
YVSWXQSYQGAPTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN.C[As](=O)(O)O |
Origin of Product |
United States |
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